4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15-12-17(4-5-19(15)25-3)27(23,24)20-13-18(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,18,20H,7-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWAGUNRFAOZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 846023-55-0
Structural Features
The compound features several key structural components:
- A methoxy group at the para position on the benzene ring.
- A methyl group at the meta position.
- A benzenesulfonamide moiety , which is critical for its biological activity.
- A 4-methylpiperazine ring, which enhances its pharmacological profile.
- A thiophene ring , contributing to its unique interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of compounds containing piperazine and sulfonamide functionalities often exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models:
| Compound | Target | IC50 (µM) |
|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | <1.0 |
| 82a | Pim Kinases | 0.4 - 1.1 |
| 83 | MM1.S (multiple myeloma) | 0.64 |
The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer cell proliferation, similar to other known inhibitors .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Kinase Activity : The sulfonamide group may interact with ATP-binding sites on kinases, blocking phosphorylation processes essential for cell cycle progression.
- Induction of Apoptosis : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies and Experimental Data
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:
- Compounds with similar piperazine structures were tested against MCF-7 (breast cancer) and showed IC50 values ranging from 0.12 to 2.78 µM, indicating promising therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through its SAR:
- Piperazine Substitution : Variations in the piperazine substituents significantly influence potency and selectivity against different targets.
- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining activity against tumor cells.
- Aromatic Systems : The introduction of thiophene or other heterocycles can enhance lipophilicity and improve cellular uptake.
Q & A
Q. Methodological Approach :
- Systematically replace functional groups (e.g., thiophene → pyridine, methoxy → ethoxy).
- Evaluate analogs using in vitro assays (e.g., enzyme inhibition, cellular permeability) and computational docking .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : Confirm regiochemistry (e.g., thiophen-3-yl vs. 2-yl substitution via NOESY) and sulfonamide linkage (NH protons at δ ~10 ppm) .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted amine or sulfonyl chloride).
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., if the ethyl linker adopts a specific conformation) .
Advanced: How can discrepancies in pharmacological data between similar sulfonamide derivatives be resolved?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies.
- Solubility Differences : Pre-saturate compounds in assay buffers to avoid false negatives.
- Metabolic Interference : Use liver microsome stability assays to identify rapid degradation (e.g., cytochrome P450 interactions) .
Case Example : A study on trifluoromethyl-substituted analogs showed conflicting IC50 values due to differences in ATP concentrations in kinase assays .
Advanced: What computational methods are effective for predicting the target binding modes of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. Focus on the sulfonamide group’s hydrogen bonding with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 50–100 ns to assess stability of the piperazine-thiophene moiety in hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl → ethyl substitution) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene ring.
- Light Sensitivity : Protect from UV light due to the sulfonamide group’s susceptibility to photodegradation.
- Lyophilization : For long-term storage, lyophilize the compound and confirm stability via periodic HPLC analysis .
Advanced: How can metabolic liabilities in the piperazine-thiophene moiety be addressed during lead optimization?
Answer:
- Metabolic Soft Spot Analysis : Use radiolabeled compounds (e.g., ¹⁴C-piperazine) to identify oxidative N-dealkylation via LC-MS/MS.
- Bioisosteric Replacement : Replace 4-methylpiperazine with morpholine (reduces CYP3A4-mediated metabolism) .
- Prodrug Strategies : Introduce ester groups on the thiophene ring to mask reactive sites until systemic release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
